3-(2-chlorophenyl)-1,2-oxazole-4-carboxylic acid
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Overview
Description
3-(2-chlorophenyl)-1,2-oxazole-4-carboxylic acid: is a heterocyclic compound that features an oxazole ring substituted with a 2-chlorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-chlorobenzonitrile and ethyl oxalyl chloride.
Formation of Oxazole Ring: The reaction involves the cyclization of 2-chlorobenzonitrile with ethyl oxalyl chloride in the presence of a base such as sodium hydride. This step forms the oxazole ring.
Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield 3-(2-chlorophenyl)-1,2-oxazole-4-carboxylic acid.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Products include oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Products include alcohol derivatives of the original compound.
Substitution: Products include halogenated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology:
Enzyme Inhibition Studies: It is used in studies to understand enzyme inhibition mechanisms due to its structural similarity to biological substrates.
Medicine:
Drug Development: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Industry:
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-(2-chlorophenyl)-1,2-oxazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can occur through competitive binding at the active site or allosteric modulation, altering the enzyme’s conformation and function.
Comparison with Similar Compounds
- 3-(2-bromophenyl)-1,2-oxazole-4-carboxylic acid
- 3-(2-fluorophenyl)-1,2-oxazole-4-carboxylic acid
- 3-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid
Comparison:
- Uniqueness: The presence of the 2-chlorophenyl group in 3-(2-chlorophenyl)-1,2-oxazole-4-carboxylic acid imparts unique electronic properties, influencing its reactivity and binding affinity compared to its analogs.
- Reactivity: The chlorinated derivative may exhibit different reactivity patterns in substitution and oxidation reactions compared to brominated or fluorinated analogs.
- Applications: While similar compounds may share some applications, the specific properties of the 2-chlorophenyl group can make this compound more suitable for certain medicinal or industrial applications.
Properties
IUPAC Name |
3-(2-chlorophenyl)-1,2-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-8-4-2-1-3-6(8)9-7(10(13)14)5-15-12-9/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWBKHMEWKOZNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC=C2C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173711-32-4 |
Source
|
Record name | 3-(2-chlorophenyl)-1,2-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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